molecular formula C23H25N5S B11976836 5-cyclohexyl-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-cyclohexyl-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11976836
M. Wt: 403.5 g/mol
InChI Key: QKYLORIVDIBZMX-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL involves multiple steps. One efficient method includes the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which are then treated with manganese dioxide at room temperature in acetone to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidizing agents like manganese dioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiol moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide primarily yields the oxidized form of the compound, while reduction with sodium borohydride results in the corresponding reduced product.

Scientific Research Applications

5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The triazole and thiol moieties play crucial roles in binding to target enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CYCLOHEXYL-4(((9-ET-9H-CARBAZOL-3-YL)METHYLENE)AMINO)4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a carbazole moiety with a triazole-thiol structure

Properties

Molecular Formula

C23H25N5S

Molecular Weight

403.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H25N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,26,29)/b24-15+

InChI Key

QKYLORIVDIBZMX-BUVRLJJBSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4CCCCC4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4CCCCC4)C5=CC=CC=C51

Origin of Product

United States

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